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TTD & Efficacy Comparisons of Entrectinib

The following tables summarize key efficacy data for Entrectinib from clinical trials and comparative

analyses.

Table 1: Efficacy of Entrectinib in Key Clinical Trials Data sourced from integrated analyses of phase 1/2
trials (ALKA, STARTRK-1, STARTRK-2).

. Median . Median
Objective . Median Source /
. Duration of ) Overall
Population Response Progression-Free . Data Cut-
Response . Survival
Rate (ORR) Survival (mPFS) off
(mDOR) (mOS)

| NTRK+ Solid Tumors (Adult) | 57% (95% CI: 43-71) 4% CR, 50% PR | 10 months (95% CI: 7.1-NE) |
11.2 months | 21 months | [1] [2] (May 2018) | | ROS1+ NSCLC (Adult) | 78% (95% CI: 65-89) | 55% of
responses lasted >12 months | - | - | [2] (Aug 2019) |

Table 2: Comparative Analyses with Other Agents TTD and PFS are key indicators of treatment

durability used in these comparisons.
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. Study Type / Key Metric for Key Metric for Hazard Ratio
Comparison ) o Source
Population Entrectinib Comparator (HR) / Outcome

| vs. Prior Therapies (NTRK+ tumors) | Intrapatient Analysis (n=38 with doc. progression) | mPFS: 11.2
months (95% CI: 6.7-NE) | TTD (prior therapy): 2.9 months (95% CI: 2.0-4.9) | GMI 21.3: 65.8% Median
GMI: 2.53 | [3] | | vs. Crizetinib (ROS1+ NSCLC) | Matching-Adjusted Indirect Comparison (MAIC) |
Data to be presented at ISPOR 2025 (May 14-16). | - | - | [4] | | vs. Crizotinib (rw) (ROS1+ NSCLC) |
Retrospective rw cohort vs. trial | Median TTD: 14.6 months (95% CI: 8.3-23.8) | Median TTD
(Crizotinib): 8.8 months (95% CI: 8.2-9.9) | rwPFS HR: 0.44 (95% CI: 0.27-0.74) | [5] |

Abbreviations: CI: Confidence Interval; CR: Complete Response; GMI: Growth Modulation Index; MAIC:
Matching-Adjusted Indirect Comparison; NE: Not Estimable; NTRK+: Neurotrophic Tyrosine Receptor
Kinase fusion-positive; ORR: Objective Response Rate; PFS: Progression-Free Survival; PR: Partial
Response; ROS1+: ROS Proto-Oncogene 1 fusion-positive; rw: Real-world; rwPFS: Real-world

Progression-Free Survival; TTD: Time to Treatment Discontinuation.

Experimental Methodologies for Comparison

Given the rarity of NTRK fusions, traditional randomized trials are often unfeasible. Researchers use

alternative methodologies to generate comparative evidence.

1. Intrapatient Comparison (GMI Analysis) This method uses patients as their own controls, which is

particularly valuable in rare, heterogeneous cancers [3].

¢ Objective: To evaluate the clinical benefit of Entrectinib compared to a patient's most recent prior
systemic therapy.

e Workflow: The process involves patient grouping, endpoint definition, and ratio calculation as shown
in the diagram below.
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¢ Key Metric: The Growth Modulation Index (GMI) is calculated as PFS on Entrectinib divided by
TTD on the prior therapy. A ratio of 21.3 is considered a clinically meaningful benefit [3] [1].

e Data Source: This analysis is typically performed on pooled data from single-arm trials (e.g., ALKA,
STARTRK-1, STARTRK-2) [3] [6].

2. Matching-Adjusted Indirect Comparison (MAIC) This is a statistical technique used to compare

outcomes from different trials when head-to-head studies are unavailable [4].

e Objective: To adjust for differences in patient characteristics across trials to enable a more valid
comparison.
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o Workflow: The process entails data preparation, weighting, and comparative analysis.
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¢ Method: Uses Individual Patient Data (IPD) from one treatment (e.g., Entrectinib trials). Patients
are weighted so that their baseline characteristics match the aggregate profile of patients in a
comparator trial (e.g., a crizotinib study). The analysis is then run on this "matched" population [4] [5].
e Application: This method has been used to compare Entrectinib with crizotinib in ROS1+ NSCLC

[4] [5].

Key Insights for Researchers

e TTD as a Robust Real-World Endpoint: In comparative effectiveness research, TTD is a pragmatic
endpoint that captures the net effect of a drug's efficacy and tolerability in a real-world context,
reflecting the decision to stop treatment for any reason [5] [3].
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¢ Significant Improvement Over Prior Therapies: The intrapatient GMI analysis provides strong
evidence that Entrectinib offers a clinically meaningful benefit, with a median PFS that is more than
double the TTD of prior therapies in NTRK+ patients [3].

¢ Indirect Evidence Suggests Advantage: While awaiting direct MAIC results, a retrospective real-
world comparison indicates Entrectinib may have a longer TTD compared to crizotinib in ROS1+
NSCLC [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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